molecular formula C19H16O2 B14337514 (5S,6S)-1-Methyl-5,6-dihydrobenzo(c)anthracene-5,6-diol CAS No. 94850-03-0

(5S,6S)-1-Methyl-5,6-dihydrobenzo(c)anthracene-5,6-diol

Cat. No.: B14337514
CAS No.: 94850-03-0
M. Wt: 276.3 g/mol
InChI Key: IALZIQQAEPELSD-OALUTQOASA-N
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Description

(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol typically involves multi-step organic reactions. The process often starts with the preparation of the core anthracene structure, followed by the introduction of methyl and hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

94850-03-0

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

(5S,6S)-1-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol

InChI

InChI=1S/C19H16O2/c1-11-5-4-8-14-17(11)15-9-12-6-2-3-7-13(12)10-16(15)19(21)18(14)20/h2-10,18-21H,1H3/t18-,19-/m0/s1

InChI Key

IALZIQQAEPELSD-OALUTQOASA-N

Isomeric SMILES

CC1=C2C(=CC=C1)[C@@H]([C@H](C3=CC4=CC=CC=C4C=C32)O)O

Canonical SMILES

CC1=C2C(=CC=C1)C(C(C3=CC4=CC=CC=C4C=C32)O)O

Origin of Product

United States

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